molecular formula C11H10FNO2S B15054653 2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B15054653
M. Wt: 239.27 g/mol
InChI Key: OKDLKZAPINVFBT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is a chemical compound with the molecular formula C11H10FNO2S This compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorophenyl and methylsulfonyl precursors.

    Formation of Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction involving the precursors.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl methyl sulfone
  • 4-Fluorophenyl methyl sulfone
  • 2-(2-Fluorophenyl)pyrrolidine

Uniqueness

2-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to the combination of its fluorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10FNO2S/c1-16(14,15)10-6-7-13-11(10)8-4-2-3-5-9(8)12/h2-7,13H,1H3

InChI Key

OKDLKZAPINVFBT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=CC=C2F

Origin of Product

United States

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